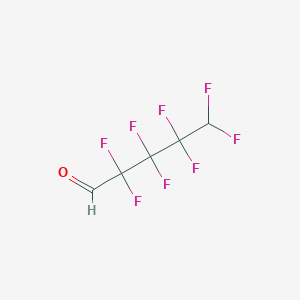
(Pentafluorophenyl)diphenylphosphine
Übersicht
Beschreibung
“(Pentafluorophenyl)diphenylphosphine” is a chemical compound with the molecular formula C18H10F5P and a molecular weight of 352.24 . It is also known by the synonyms “Diphenyl (pentafluorophenyl)phosphine” and "FDPP" .
Molecular Structure Analysis
The InChI code for “(Pentafluorophenyl)diphenylphosphine” is1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“(Pentafluorophenyl)diphenylphosphine” is a solid at 20°C . It has a boiling point of 353.7±42.0°C at 760 mmHg and a melting point of 71-72°C . It is stored at 4°C, protected from light, and under nitrogen .Wissenschaftliche Forschungsanwendungen
Electrolyte Additive in High-Voltage Lithium-Ion Batteries
(Pentafluorophenyl)diphenylphosphine (PFPDPP) shows promise as an effective dual-functional additive for high-voltage LiNi0.5Mn1.5O4 (LNMO) cathodes in lithium-ion batteries. It can stabilize the LiPF6 salt and contribute to the formation of a cathode–electrolyte interphase (CEI), leading to enhanced battery life and performance. This additive suppresses the decomposition of LiPF6 into LiF, PO3F2−, and PO2F2−, as evidenced by nuclear magnetic resonance spectroscopy. Its presence in the battery electrolyte has been shown to significantly improve capacity retention and suppress self-discharge, making it a valuable component for advancing battery technology (Bolloju et al., 2019).
In Chemical Reactions and Synthesis
PFPDPP reacts with nitrilimines in a multistep process leading to the formation of unstable fused heterocycles with a fluorophosphorane moiety. This reaction is significant in the synthesis of complex organic molecules and highlights the compound's utility in advanced chemical synthesis. The subsequent hydrolysis of these products involves the cleavage of N-N bonds in intermediate phosphorylated hydrazones, ultimately yielding diphenyl(6-arylamino-2,3,4,5-tetrafluorophenyl)phosphine oxides (Trishin et al., 2001).
Electrochemical Studies
PFPDPP has been studied in the context of electrochemical reactions, particularly in high-voltage lithium-ion batteries. Its addition to the electrolyte has shown improvements in the cycling performance of these batteries. Electrochemical measurements and X-ray photoelectron spectroscopy analyses indicate that PFPDPP facilitates the formation of a protective film on electrode materials, which is crucial for enhancing the longevity and efficiency of batteries (Xu et al., 2012).
In Molecular Structure Analysis
The reaction of PFPDPP with various compounds has been used to synthesize new molecules, such as tetrafluoro-6-(p-methoxyphenylamino)phenyl diphenylphosphine oxide. These reactions contribute to our understanding of molecular structures and interactions, particularly in the field of organophosphorus chemistry. Studies involving X-ray diffraction data provide insights into the steric characteristics of these phosphines, which are comparable to those known for triarylphosphines (Trishin et al., 2008).
In Theoretical Chemistry
The compound has also been the subject of theoretical studies to understand its structural and electronic properties. For instance, density functional theory studies have been conducted to investigate the variations in P=O bond lengths in related phosphine oxide structures, enhancing our understanding of molecular interactions and bond strengths in these compounds (Lane & Saunders, 2020).
Organometallic Chemistry
In organometallic chemistry, PFPDPP reacts with metal carbonyl halides, such as rhenium pentacarbonyl halides, to yield complexes with terminal halogens and bridging phosphine groups. These reactions contribute to the synthesis of new metal-organic frameworks and complexes, important in catalysis and material science (Storhoff, 1972).
Safety and Hazards
Wirkmechanismus
Diphenyl(pentafluorophenyl)phosphine, also known as (Pentafluorophenyl)diphenylphosphine, is an organic phosphine compound . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
As an organic phosphine compound, it is generally used as a ligand in the field of coordination chemistry .
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care, following all safety guidelines .
Action Environment
The action, efficacy, and stability of Diphenyl(pentafluorophenyl)phosphine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature . The presence of moisture or oxygen may affect its stability and reactivity.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5P/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXTUCJQJPJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306323 | |
| Record name | Diphenyl(pentafluorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(pentafluorophenyl)phosphine | |
CAS RN |
5525-95-1 | |
| Record name | (Pentafluorophenyl)diphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(pentafluorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(pentafluorophenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)









![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)
